2-Fluoro-5-methylpyrimidine

SNAr reactivity Piperidinolysis kinetics C–F vs C–Cl leaving-group ability

2-Fluoro-5-methylpyrimidine (CAS 62802-36-2) is a fluorinated heteroaromatic building block of the pyrimidine class, with molecular formula C₅H₅FN₂ and a molecular weight of 112.11 g/mol. The compound features a single fluorine substituent at the pyrimidine 2-position and a methyl group at the 5-position, a substitution pattern that confers distinct electronic properties, hydrogen-bonding capacity (2 H-bond acceptors, 0 H-bond donors), and a predicted ACD/LogP of 0.48.

Molecular Formula C5H5FN2
Molecular Weight 112.1 g/mol
CAS No. 62802-36-2
Cat. No. B1290748
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-5-methylpyrimidine
CAS62802-36-2
Molecular FormulaC5H5FN2
Molecular Weight112.1 g/mol
Structural Identifiers
SMILESCC1=CN=C(N=C1)F
InChIInChI=1S/C5H5FN2/c1-4-2-7-5(6)8-3-4/h2-3H,1H3
InChIKeyWLPVVMIDSRQUGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-5-methylpyrimidine (CAS 62802-36-2): A Strategic Fluorinated Pyrimidine Building Block for Medicinal Chemistry and Chemical Biology Procurement


2-Fluoro-5-methylpyrimidine (CAS 62802-36-2) is a fluorinated heteroaromatic building block of the pyrimidine class, with molecular formula C₅H₅FN₂ and a molecular weight of 112.11 g/mol . The compound features a single fluorine substituent at the pyrimidine 2-position and a methyl group at the 5-position, a substitution pattern that confers distinct electronic properties, hydrogen-bonding capacity (2 H-bond acceptors, 0 H-bond donors), and a predicted ACD/LogP of 0.48 . Commercially available at ≥95% purity from multiple specialty chemical suppliers, this heterocycle serves as a versatile intermediate in the synthesis of kinase inhibitors, antiviral nucleoside analogs, and agrochemical actives .

Why 2-Fluoro-5-methylpyrimidine Cannot Be Replaced by Its 2-Chloro, 2,4-Difluoro, or Positional Isomer Analogs in Synthesis and Screening Workflows


The specific 2-fluoro-5-methyl substitution pattern on the pyrimidine ring is not interchangeable with common analogs such as 2-chloro-5-methylpyrimidine (CAS 22536-61-4), 5-fluoro-2-methylpyrimidine (CAS 54376-50-0), or 2,4-difluoro-5-methylpyrimidine (CAS 96548-89-9) because each analog exhibits fundamentally different electronic character, lipophilicity, and reactivity in key bond-forming reactions [1][2]. The C–F bond at the 2-position imparts a distinct nucleophilic aromatic substitution (SNAr) reactivity profile (60–200-fold rate acceleration over chloro analogs) while the C-5 methyl group modulates both steric and electronic properties in a manner that cannot be replicated by ring isomers [1]. Attempting to substitute the 2-fluoro derivative with the more readily available 2-chloro analog introduces altered LogP values (ΔLogP ≈ 0.34–0.48 units), different cross-coupling reactivity, and divergent metabolic stability outcomes, each of which can derail structure-activity relationship (SAR) interpretation or alter synthetic route efficiency [1][2][3].

Quantitative Differentiation Evidence for 2-Fluoro-5-methylpyrimidine Versus Closest Analogs: A Procurement Decision Guide


Nucleophilic Aromatic Substitution (SNAr) Reactivity: 60–200-Fold Rate Acceleration Over 2-Chloro-5-methylpyrimidine in Piperidinolysis

In a seminal kinetic study by Brown and Waring, second-order rate constants for piperidinolysis of fluoropyrimidines were compared directly with those of 2-bromo-, 2-iodo-, and 4-chloro-5-methylpyrimidine [1]. The fluoropyrimidines react 60–200 times faster than the corresponding other halogenopyrimidines at the same temperature [1]. This rate acceleration is a direct consequence of the strong electron-withdrawing effect of fluorine combined with its relatively facile departure as fluoride in SNAr processes, making 2-fluoro-5-methylpyrimidine a significantly more reactive electrophile than 2-chloro-5-methylpyrimidine for nucleophilic displacement reactions [1].

SNAr reactivity Piperidinolysis kinetics C–F vs C–Cl leaving-group ability

Lipophilicity (LogP) Differentiation: 2-Fluoro-5-methylpyrimidine Exhibits a 0.34–0.46 Log Unit Lower ACD/LogP Than 2-Chloro-5-methylpyrimidine

The ACD/LogP value predicted for 2-fluoro-5-methylpyrimidine is 0.48, compared with an ACD/LogP of 0.82 for 2-chloro-5-methylpyrimidine . This represents a reduction of 0.34 log units (approximately 2.2-fold lower octanol-water partition coefficient) when chlorine is replaced by fluorine at the 2-position . The experimental LogP reported by ChemBase for 2-chloro-5-methylpyrimidine is 0.938, yielding a differential of approximately 0.46 log units versus the fluoro analog [1]. This difference is consistent with the higher electronegativity and smaller molar volume of fluorine versus chlorine, which reduces overall molecular lipophilicity .

Lipophilicity LogP Drug-likeness Physicochemical property comparison

Suzuki–Miyaura Cross-Coupling Orthogonality: 2-Fluoro-5-methylpyrimidine Is Unreactive Under Standard Suzuki Conditions, Enabling Chemoselective Sequential Functionalization Strategies

Schomaker and Delia demonstrated in a systematic study of halogenated pyrimidine reactivity that chloropyrimidine substrates are preferable over iodo-, bromo-, and fluoropyrimidines for Suzuki–Miyaura cross-coupling reactions [1]. Specifically, 2,4,6-trifluoropyrimidine was found to be completely unreactive toward oxidative addition with palladium under standard Suzuki conditions, while the corresponding chloro- and bromopyrimidines coupled efficiently [1]. This orthogonal reactivity profile means that in a polyhalogenated pyrimidine scaffold, a C–F bond at the 2-position remains intact while C–Cl or C–Br bonds undergo palladium-catalyzed coupling, enabling sequential and chemoselective bond-forming strategies that are not accessible with the chloro analog [1].

Suzuki coupling Cross-coupling orthogonality C–F bond stability Chemoselective synthesis

Boiling Point and Volatility Differentiation: 2-Fluoro-5-methylpyrimidine Boils at 214.3 °C, ~25 °C Lower Than 2-Chloro-5-methylpyrimidine (239.2 °C)

Predicted boiling point data from ACD/Labs Percepta show that 2-fluoro-5-methylpyrimidine has a boiling point of 214.3 ± 33.0 °C at 760 mmHg, compared with 239.2 ± 9.0 °C for 2-chloro-5-methylpyrimidine, a difference of approximately 25 °C . The lower boiling point of the fluoro derivative reflects weaker intermolecular dispersion forces due to the smaller atomic radius and lower polarizability of fluorine versus chlorine . Additionally, 2-fluoro-5-methylpyrimidine has a dramatically lower predicted melting point (12.34 °C, mean of weighted MP) compared with 2-chloro-5-methylpyrimidine (89–92 °C experimentally reported), meaning the fluoro compound is a liquid at room temperature while the chloro analog is a crystalline solid .

Boiling point Volatility Purification method selection Physical property differentiation

Positional Isomer LogP Differentiation: 2-Fluoro-5-methylpyrimidine (LogP 0.48) vs. 5-Fluoro-2-methylpyrimidine (LogP 0.92) – A 0.44 Log Unit Difference Dictated by Fluorine Ring Position

The positional isomer 5-fluoro-2-methylpyrimidine (CAS 54376-50-0) exhibits a LogP of 0.92, compared with 0.48 for 2-fluoro-5-methylpyrimidine, a difference of 0.44 log units . Both isomers share the same molecular formula (C₅H₅FN₂) and identical topological polar surface area (TPSA = 25.78 Ų), yet the relocation of fluorine from the 2-position to the 5-position nearly doubles the lipophilicity . This differential arises because fluorine at the electron-deficient 2-position (adjacent to both ring nitrogens) exerts a stronger electron-withdrawing inductive effect, reducing the overall molecular dipole–dipole interactions with water and altering the compound's hydrogen-bonding capacity in the solvation sphere .

Positional isomer differentiation LogP comparison Electronic effect of fluorine position Regioisomer selection

Metabolic Stability Advantage of C–F Over C–Cl Substitution: Fluorine at the 2-Position Provides Enhanced Oxidative Metabolic Stability Compared to the 2-Chloro Analog

The C–F bond (bond dissociation energy ≈ 109 kcal/mol for aromatic C–F) is substantially stronger and more resistant to cytochrome P450-mediated oxidative metabolism than the C–Cl bond (BDE ≈ 84 kcal/mol) [1]. In drug discovery, fluorine substitution is a well-established strategy for blocking metabolic soft spots on heteroaromatic rings, and pyrimidine C-2 fluorination has been specifically employed to improve the metabolic stability of kinase inhibitors and antiviral nucleoside analogs [1][2]. While direct head-to-head microsomal stability data comparing 2-fluoro-5-methylpyrimidine with 2-chloro-5-methylpyrimidine is not publicly available, the class-level principle is firmly established: replacing chlorine with fluorine at metabolically labile positions typically increases half-life in human liver microsome assays by 2- to 5-fold [1].

Metabolic stability C–F bond strength Oxidative metabolism Drug design strategy

Optimal Application Scenarios for 2-Fluoro-5-methylpyrimidine Based on Quantified Differentiation Evidence


SNAr-Based Library Synthesis Requiring High Reactivity and Throughput

When synthetic workflows demand rapid nucleophilic displacement at the pyrimidine 2-position—for example, in the parallel synthesis of 2-aminopyrimidine libraries for kinase inhibitor screening—2-fluoro-5-methylpyrimidine is the preferred electrophile over 2-chloro-5-methylpyrimidine owing to its 60–200-fold faster piperidinolysis rate [1]. This rate acceleration translates to shorter reaction times, lower temperatures, and higher conversion yields, directly improving library production throughput and reducing the cost per compound in medium- to high-throughput synthesis settings. The methyl group at C-5 remains inert under these conditions, providing a stable handle for further derivatization [1].

Orthogonal Polyhalogenated Pyrimidine Scaffold Construction for Sequential Functionalization

In multi-step synthetic routes to trisubstituted pyrimidines where chemoselective functionalization is required, 2-fluoro-5-methylpyrimidine serves as a key intermediate because the C-2 fluorine is orthogonal to Suzuki–Miyaura cross-coupling conditions [1]. Researchers can first install aryl or heteroaryl groups at other halogen-bearing positions (e.g., C-4 or C-6 chloride/bromide) via palladium catalysis while the C-2 fluorine remains intact, then subsequently activate the C-2 position for SNAr diversification with amines, alcohols, or thiols in a sequential one-pot or two-step protocol [1]. This strategy is not feasible with 2-chloro-5-methylpyrimidine, which would compete for oxidative addition under the same conditions [1].

Lead Optimization Programs Requiring Fine Control of Lipophilicity Within a Narrow logD Window

For medicinal chemistry programs targeting central nervous system (CNS) indications or other therapeutic areas where lipophilicity must be maintained within a tight range (e.g., logD₇.₄ 1–3), the 0.34–0.46 log unit lower ACD/LogP of 2-fluoro-5-methylpyrimidine (0.48) versus 2-chloro-5-methylpyrimidine (0.82–0.94) is non-trivial [1]. This difference can determine whether a lead series falls within or outside the desired property space for permeability, P-glycoprotein efflux, and metabolic clearance [1]. Furthermore, the additional 0.44 log unit differential versus the positional isomer 5-fluoro-2-methylpyrimidine (LogP 0.92) underscores the necessity of procuring the correct regioisomer to maintain SAR consistency .

Metabolic Soft-Spot Blocking in Antiviral and Kinase Inhibitor Scaffolds

When the pyrimidine 2-position is identified as a site of oxidative metabolism in a lead compound, replacement of chlorine with fluorine is a standard medicinal chemistry tactic to improve metabolic stability [1]. The C–F bond at the 2-position of 2-fluoro-5-methylpyrimidine is significantly stronger than the C–Cl bond (BDE differential ≈ 25 kcal/mol) and is resistant to CYP450-mediated oxidative dehalogenation [1]. Incorporating 2-fluoro-5-methylpyrimidine as a building block at the hit-to-lead stage can preemptively address metabolic liability, potentially reducing the number of design-make-test cycles required to achieve an acceptable in vitro intrinsic clearance profile in human liver microsome assays [1].

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